1,3-Octadecanediol, 2-nitro-, (2S,3S)-
Description
1,3-Octadecanediol, 2-nitro-, (2S,3S)- is a nitro-substituted long-chain diol with defined stereochemistry at the C2 and C3 positions. The nitro group introduces unique electronic and reactivity properties compared to amino or hydroxyl analogs, likely influencing solubility, stability, and intermolecular interactions .
Properties
CAS No. |
172277-38-2 |
|---|---|
Molecular Formula |
C18H37NO4 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(2S,3S)-2-nitrooctadecane-1,3-diol |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(16-20)19(22)23/h17-18,20-21H,2-16H2,1H3/t17-,18-/m0/s1 |
InChI Key |
PTMWUWNHPGIMLJ-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Differences
The table below compares key features of 1,3-Octadecanediol, 2-nitro-, (2S,3S)- with analogous compounds:
*Estimated based on molecular structure.
Key Differences and Implications
- Functional Groups: The nitro group in the target compound is electron-withdrawing, contrasting with the electron-donating amino group in sphinganine analogs.
- Stereochemistry: The (2S,3S) configuration distinguishes it from sphinganine (2S,3R) and the (2R,3R)-rel amino analog. Stereochemistry is critical in lipid membrane interactions, as seen in sphinganine’s role in ceramide biosynthesis .
- Chain Length and Branching: Compared to octyldodecanol (C20), the target compound’s C18 chain may offer different packing efficiencies in lipid bilayers or surfactants. Glyceryl trioctanoate’s ester groups provide distinct hydrolytic stability compared to diols .
Q & A
Q. What are the primary synthetic strategies for stereoselective preparation of (2S,3S)-2-nitro-1,3-octadecanediol?
- Methodological Answer : Stereoselective synthesis typically involves chiral auxiliaries or catalysts. For example, asymmetric nitration of a diol precursor using chiral Lewis acids (e.g., BINOL-derived catalysts) can induce the desired (2S,3S) configuration . Alternatively, enzymatic resolution of racemic mixtures (e.g., lipase-mediated hydrolysis) may separate enantiomers . Key steps include protecting the hydroxyl groups to avoid side reactions during nitration and verifying enantiomeric purity via chiral HPLC or polarimetry .
Q. How can the stereochemistry of (2S,3S)-2-nitro-1,3-octadecanediol be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If single crystals are unavailable, compare experimental NMR data (e.g., H and C chemical shifts, coupling constants) with density functional theory (DFT)-calculated spectra for the (2S,3S) isomer . Circular dichroism (CD) spectroscopy may also correlate with computational predictions of electronic transitions .
Q. What analytical techniques are suitable for characterizing the purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Purity can be assessed via reverse-phase HPLC with UV detection (210–254 nm) or GC-MS for volatile derivatives (e.g., silylated samples) . Differential scanning calorimetry (DSC) detects polymorphic impurities by analyzing melting point deviations .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in (2S,3S)-2-nitro-1,3-octadecanediol under reducing conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to reduction. Computational studies (e.g., DFT or molecular dynamics simulations) can model transition states during catalytic hydrogenation or borohydride reduction. Compare activation energies for pathways leading to amine or hydroxylamine intermediates . Experimentally, monitor reactions using in-situ IR spectroscopy to detect intermediates like nitroso or imine species .
Q. How do solvent polarity and temperature affect the compound’s conformational stability?
- Methodological Answer : Perform variable-temperature NMR in deuterated solvents (e.g., DMSO-d, CDCl) to study rotamer populations. Solvent polarity’s impact on intramolecular hydrogen bonding (between nitro and hydroxyl groups) can be quantified via NMR coupling constants and NOE experiments . Molecular dynamics simulations (MD) in explicit solvents further predict dominant conformers .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Re-optimize DFT calculations with solvent models (e.g., PCM or COSMO). Validate by repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere). Cross-validate with 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals .
Experimental Design & Data Analysis
Q. What strategies optimize crystallization of (2S,3S)-2-nitro-1,3-octadecanediol for X-ray studies?
Q. How to design a stability study for this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
